3,5-Dichlorophenyl p-nitrophenyl ether

Vue d'ensemble

Description

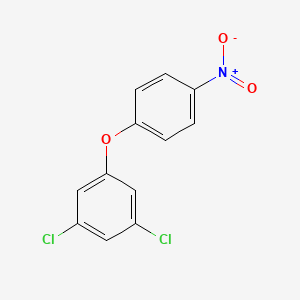

3,5-Dichlorophenyl p-nitrophenyl ether, also known as nitrofen, is a chemical compound with the molecular formula C12H7Cl2NO3. It is a diphenyl ether derivative that has been widely used as a herbicide. The compound is known for its ability to control a variety of broadleaf and grass weed species .

Mécanisme D'action

Target of Action

The primary target of 3,5-Dichlorophenyl p-nitrophenyl ether, also known as Nitrofen, is the protoporphyrinogen oxidase enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants.

Mode of Action

Nitrofen inhibits the protoporphyrinogen oxidase enzyme, thereby disrupting the synthesis of heme and chlorophyll . This inhibition leads to a decrease in the production of these vital components, affecting the plant’s growth and development.

Biochemical Pathways

The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . By inhibiting the protoporphyrinogen oxidase enzyme, Nitrofen disrupts this pathway, leading to a deficiency in heme and chlorophyll. This deficiency can have downstream effects on various other processes in the plant, including photosynthesis.

Pharmacokinetics

The pharmacokinetic properties of Nitrofen include a low solubility in water (0.0001 g/100ml at 22°C), a high boiling point (368°C), and a high flash point (>200°C) The octanol/water partition coefficient indicates that Nitrofen is more likely to accumulate in organic matter than in water .

Result of Action

The inhibition of the protoporphyrinogen oxidase enzyme by Nitrofen leads to a decrease in the production of heme and chlorophyll. This can result in stunted growth and development in plants, as these components are vital for processes such as photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nitrofen. For example, its low solubility in water suggests that it is less likely to be distributed in aquatic environments . Furthermore, Nitrofen has been found to be toxic to aquatic organisms, indicating that its use needs to be regulated to prevent environmental contamination.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenyl p-nitrophenyl ether typically involves the reaction of 3,5-dichlorophenol with p-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichlorophenyl p-nitrophenyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Various carboxylic acids and quinones.

Reduction: Corresponding amines.

Substitution: Substituted phenyl ethers.

Applications De Recherche Scientifique

Herbicidal Activity

Research indicates that compounds similar to 3,5-Dichlorophenyl p-nitrophenyl ether exhibit herbicidal properties. Specifically, derivatives of this compound have been tested for their effectiveness against a range of weeds and crop pathogens. For example, the related compound N-(3',5'-dichlorophenyl)itaconimide has shown significant fungicidal activity against fungi affecting rice crops, such as Pyricularia oryzae .

Fungicidal Properties

The compound's structural attributes suggest potential fungicidal applications. Studies have demonstrated that related nitrophenyl ethers can inhibit fungal growth effectively, making them suitable candidates for agricultural fungicides .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest that it may possess antibacterial and antifungal properties. Research into its derivatives has indicated significant antimicrobial activity against various pathogens, which could lead to its use in pharmaceutical formulations aimed at treating infections .

Kinase Inhibition

Recent studies have focused on the synthesis of compounds based on this compound as selective inhibitors of specific kinases involved in cancer pathways. For instance, modifications to the compound have resulted in derivatives that selectively inhibit CLK kinases with low nanomolar potency . This highlights its potential as a lead compound in cancer therapeutics.

Dye Intermediates

Due to its reactive nature, this compound can serve as an intermediate in the synthesis of dyes and pigments. Its chlorinated structure allows for further chemical modifications that can enhance color stability and intensity.

Photochemical Applications

Research has shown that related nitrophenyl ethers can undergo photochemical reactions when exposed to UV light, leading to the formation of reactive species that can be utilized in various industrial processes . This property may open avenues for its application in photoinitiators for polymerization processes.

Case Studies

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxyfluorfen: Another diphenyl ether herbicide with similar herbicidal activity.

Fluorodifen: A related compound with a different substitution pattern on the phenyl rings.

Uniqueness

3,5-Dichlorophenyl p-nitrophenyl ether is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and herbicidal activity. Its ability to induce stomatal closure and membrane permeability changes sets it apart from other similar compounds .

Activité Biologique

Overview

3,5-Dichlorophenyl p-nitrophenyl ether, commonly known as Nitrofen, is a diphenyl ether herbicide with the molecular formula C12H7Cl2NO3. This compound has garnered attention due to its significant biological activities, particularly its herbicidal properties and potential toxicological effects on various organisms.

Target Enzyme : Nitrofen primarily targets the enzyme protoporphyrinogen oxidase , which plays a crucial role in the biosynthesis of heme and chlorophyll.

Mode of Action : By inhibiting this enzyme, Nitrofen disrupts the synthesis of these vital components, leading to impaired photosynthesis and growth in plants. The inhibition results in stunted development, as chlorophyll is essential for capturing light energy during photosynthesis.

Biochemical Pathways Affected :

- Heme Biosynthesis Pathway

- Chlorophyll Biosynthesis Pathway

Pharmacokinetics

Nitrofen exhibits low solubility in water (0.0001 g/100ml at 22°C) and a high boiling point (368°C), indicating its persistence in the environment and limited mobility in aquatic systems. Its high flash point (>200°C) suggests stability under normal handling conditions.

Biological Activity

The biological activity of Nitrofen has been studied extensively, revealing both its herbicidal properties and potential toxic effects on non-target organisms.

Herbicidal Activity

- Target Weeds : Nitrofen is effective against a variety of broadleaf and grass weed species.

- Application : It is used in agricultural settings to control weed growth, leveraging its ability to disrupt essential plant processes.

Toxicological Effects

Research indicates that Nitrofen may have adverse effects on mammalian systems and aquatic life:

- Mammalian Toxicity : Studies have shown that exposure to Nitrofen can lead to various health issues in mammals, including changes in organ weights and potential impacts on reproductive health .

- Aquatic Toxicity : Due to its low solubility, Nitrofen poses risks to aquatic ecosystems, potentially affecting fish and other aquatic organisms through runoff from treated areas .

Case Studies

- Impact on Plant Physiology : A study demonstrated that Nitrofen application resulted in significant stomatal closure and alterations in membrane permeability in treated plants, leading to reduced photosynthetic efficiency.

- Toxicological Assessment in Mammals : An investigation into the effects of Nitrofen on rats revealed increased liver weights and renal damage at higher exposure levels, suggesting systemic toxicity .

- Environmental Persistence : Research highlighted the compound's persistence in soil environments, raising concerns about long-term ecological impacts, particularly regarding non-target species .

Data Summary

Below is a summary table highlighting key findings related to the biological activity of this compound.

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C12H7Cl2NO3 |

| Primary Target | Protoporphyrinogen oxidase |

| Herbicidal Efficacy | Effective against broadleaf and grass weeds |

| Solubility in Water | 0.0001 g/100ml at 22°C |

| Boiling Point | 368°C |

| Flash Point | >200°C |

| Toxic Effects on Mammals | Increased liver weight; renal damage observed |

| Environmental Impact | Persistent; potential risk to aquatic life |

Propriétés

IUPAC Name |

1,3-dichloro-5-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZIXOIDCOTWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943431 | |

| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21105-77-1 | |

| Record name | Ether, 3,5-dichlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.